3-Benzylideneamino-4-phenylthiazoline-2-thione

説明

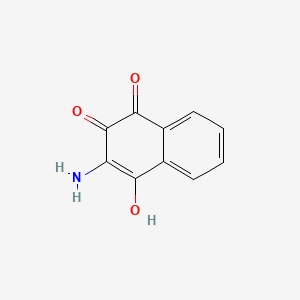

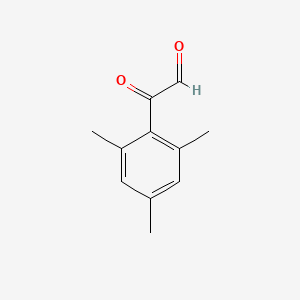

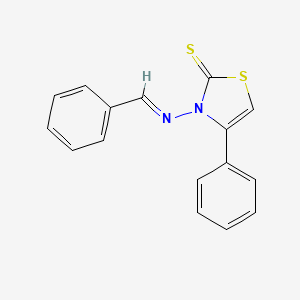

3-Benzylideneamino-4-phenylthiazoline-2-thione is a chemical compound with the molecular formula C16H12N2S2 . It contains a total of 34 bonds, including 22 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), and 1 hydrazone .

Synthesis Analysis

The synthesis of this compound involves a two-step process. In the first step, benzaldehyde and acetic acid are added to a round bottom flask containing absolute ethanol. Hydrazine monohydrate is then added dropwise and stirred at room temperature for 3 hours. The precipitate is filtered and dried under vacuum . In the second step, a mixture of (1E,2E)-1,2-dibenzylidenehydrazine, thioglycolic acid, and a catalytic amount of ZnCl2 is refluxed at 100°C overnight. After the reaction is complete, the solvent is removed under reduced pressure and the remaining residue is dissolved in ethyl acetate .Molecular Structure Analysis

The molecular structure of 3-Benzylideneamino-4-phenylthiazoline-2-thione is characterized by a monoclinic crystal system with space group P21/n. The unit cell dimensions are a = 13.8369(4) Å, b=15.8967(4) Å, c=13.8600(4) Å, and β=109.983(1)°. The volume of the unit cell is 2865.11(14) Å3 .Physical And Chemical Properties Analysis

The molecular weight of 3-Benzylideneamino-4-phenylthiazoline-2-thione is 296.41 . Other physical and chemical properties are not explicitly mentioned in the available literature.科学的研究の応用

Analgesic and Anti-inflammatory Potential

Research on compounds closely related to 3-Benzylideneamino-4-phenylthiazoline-2-thione, like 4-benzylideneamino-5-phenyl-4H-1,2,4-triazole-3-thiones, has shown promising results in analgesic activities. A study revealed that certain derivatives exhibit analgesic activity at considerably lower doses than traditional medications, indicating a potential for developing new pain relief drugs (Pruhlo, 2016).

Antimicrobial and Antifungal Properties

Derivatives of 3-Benzylideneamino-4-phenylthiazoline-2-thione, such as certain 4-substituted benzylideneamino derivatives, have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This suggests a potential application in developing new antimicrobial agents (Dogan et al., 1997). Additionally, a specific derivative, 3-(p-methylbenzylideneamino)-4-phenylthiazoline-2-thione, has shown marked antifungal activity, particularly against dermatophytes, highlighting its potential as an antifungal agent (Yamano et al., 1969).

Antiviral Applications

Some derivatives of 3-Benzylideneamino-4-phenylthiazoline-2-thione have been studied for their antiviral activities. A series of 3-(benzylideneamino)-2-phenylquinazoline-4(3H)-ones showed potential antiviral properties against a range of viruses, indicating their potential use in antiviral drug development (Kumar et al., 2010).

Chemical Structure Analysis and Synthesis

Research has also focused on the synthesis and structural elucidation of 3-Benzylideneamino-4-phenylthiazoline-2-thione derivatives. Studies have characterized these compounds using various techniques like NMR and IR spectroscopy, providing a deeper understanding of their chemical structures, which is crucial for their potential applications in various fields (Wu et al., 2001).

特性

IUPAC Name |

3-[(E)-benzylideneamino]-4-phenyl-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S2/c19-16-18(17-11-13-7-3-1-4-8-13)15(12-20-16)14-9-5-2-6-10-14/h1-12H/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIAGXFVBJBNHOR-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/N2C(=CSC2=S)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzylideneamino-4-phenylthiazoline-2-thione | |

CAS RN |

22454-80-4 | |

| Record name | Fentiazon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022454804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。